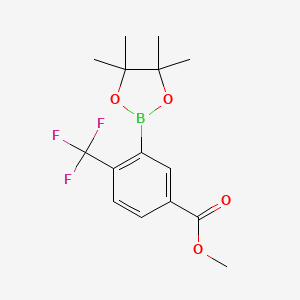
Bis(3,5-di-tert-butylphenyl)cyclohexylphosphine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bis(3,5-di-tert-butylphenyl)cyclohexylphosphine, also known as PTCP, is an organophosphorus compound used in a variety of scientific research applications. It is used as a ligand in the synthesis of transition metal complexes and as a catalyst in organic reactions. Its unique properties make it an attractive choice for many laboratory experiments.
Wissenschaftliche Forschungsanwendungen
Bis(3,5-di-tert-butylphenyl)cyclohexylphosphine has been used in a variety of scientific research applications. It has been used as a ligand in the synthesis of transition metal complexes and as a catalyst in organic reactions. It has also been used in the synthesis of drugs, polymersization reactions, and in the preparation of polymeric materials. In addition, this compound has been used as an antioxidant in food preservation and as a corrosion inhibitor in metalworking fluids.
Wirkmechanismus
The mechanism of action of Bis(3,5-di-tert-butylphenyl)cyclohexylphosphine is not fully understood, but it is believed to involve the formation of a covalent bond between the phosphine and the substrate. This covalent bond results in the formation of a complex which can then be used to catalyze the desired reaction. The complex can also act as an inhibitor, preventing the substrate from reacting with other molecules.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not well understood. It has been shown to have some antioxidant activity, but its effects on other biochemical processes are not known. In addition, the long-term effects of this compound on the human body are not known.
Vorteile Und Einschränkungen Für Laborexperimente
The use of Bis(3,5-di-tert-butylphenyl)cyclohexylphosphine in laboratory experiments has several advantages. It is a relatively inexpensive reagent and can be used in a variety of reactions. In addition, it can be used to catalyze reactions that would otherwise be difficult to achieve. However, this compound can be toxic if ingested and can cause irritation when inhaled or exposed to the skin. Therefore, proper safety precautions must be taken when using this compound in the laboratory.
Zukünftige Richtungen
There are several potential future directions for research into Bis(3,5-di-tert-butylphenyl)cyclohexylphosphine. These include further research into the mechanism of action, the effects of this compound on biochemical and physiological processes, and the development of new uses for this compound in laboratory experiments. In addition, further research into the safety and toxicity of this compound is needed to ensure that it can be used safely in the laboratory.
Synthesemethoden
Bis(3,5-di-tert-butylphenyl)cyclohexylphosphine can be synthesized from the reaction of di-tert-butylphenylphosphine and cyclohexylmagnesium bromide in the presence of anhydrous tetrahydrofuran (THF). The reaction is carried out at -78 °C and yields a white solid. The solid is then recrystallized from a mixture of THF and hexane. The product is a white crystalline solid with a melting point of 132-134 °C.
Eigenschaften
IUPAC Name |
cyclohexyl-bis(3,5-ditert-butylphenyl)phosphane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H53P/c1-31(2,3)24-18-25(32(4,5)6)21-29(20-24)35(28-16-14-13-15-17-28)30-22-26(33(7,8)9)19-27(23-30)34(10,11)12/h18-23,28H,13-17H2,1-12H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONFRDLWAEQCLDT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=CC(=C1)P(C2CCCCC2)C3=CC(=CC(=C3)C(C)(C)C)C(C)(C)C)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H53P |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
492.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-Bromo-5,5-dimethyl-4H,5H,6H-pyrrolo[1,2-b]pyrazole](/img/structure/B6308588.png)





![6-(2,2,2-Trifluoroethyl)-1H-thieno[2,3-d]pyrimidine-2,4-dione](/img/structure/B6308631.png)





